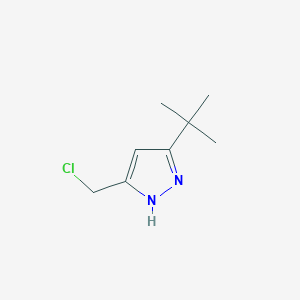
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloromethyl group at position 3 and a tert-butyl group at position 5. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole typically involves the chloromethylation of 5-tert-butyl-1H-pyrazole. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products:
- Substitution reactions yield various pyrazole derivatives with different functional groups.
- Oxidation reactions produce pyrazole derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in the formation of methyl-substituted pyrazoles.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
3-(Chloromethyl)-1H-pyrazole: Lacks the tert-butyl group, resulting in different reactivity and applications.
5-tert-Butyl-1H-pyrazole: Lacks the chloromethyl group, limiting its use in substitution reactions.
3-(Bromomethyl)-5-tert-butyl-1H-pyrazole: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable for various industrial applications.
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5H2,1-3H3,(H,10,11) |
Clave InChI |
OAFRKTUATCCVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNC(=C1)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













